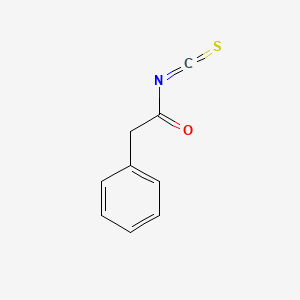
Phenylacetyl isothiocyanate
Vue d'ensemble
Description
Phenylacetyl isothiocyanate is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Cancer Properties
Phenylacetyl isothiocyanate has shown significant potential as an anti-cancer agent. It operates through various mechanisms:
- Inhibition of Tumor Growth : Studies indicate that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. It has been noted for its ability to target multiple signaling pathways involved in tumorigenesis, including the modulation of histone deacetylases and other epigenetic factors .
- Synergistic Effects with Other Treatments : Research suggests that this compound can enhance the efficacy of conventional chemotherapy agents. For instance, it has been shown to improve the outcomes of radiotherapy by increasing DNA damage in cancer cells while protecting normal cells from collateral damage .
Gastrointestinal Health
This compound exhibits protective effects against gastrointestinal disorders, particularly cancer. Its antioxidant and anti-inflammatory properties contribute to its potential as a nutraceutical for preventing oxidative stress-related diseases .
- Microbial Interactions : The compound has demonstrated bactericidal activity against certain gastrointestinal pathogens, suggesting its role in managing infections and promoting gut health .
Fungicidal Activity
This compound has been researched for its fungicidal properties against various plant pathogens. It shows promise in agricultural settings as an effective treatment for diseases such as cucumber anthracnose and rice blast disease .
- Application Rates : The compound can be formulated into various agricultural products, with recommended application rates ranging from 50 to 2,000 ppm depending on the formulation type (liquid or solid) .
Synthesis and Derivatives
The synthesis of this compound can lead to various derivatives with enhanced biological activities. For example, modifications in the side chains have produced compounds with improved anti-cancer efficacy and reduced toxicity profiles .
| Compound | Activity | IC50 Value (μM) |
|---|---|---|
| This compound | Anti-cancer | ~10 |
| 3-Methoxycarbonyl-4,5-dimethoxyphenyl Isothiocyanate | Antifungal | 6.2 |
Clinical Trials
Several clinical trials are underway to evaluate the efficacy of this compound in cancer therapy. Preliminary results indicate promising outcomes in patients with leukemia and lung cancer, highlighting its potential as a therapeutic agent .
Laboratory Studies
Laboratory studies have demonstrated that this compound can effectively reduce tumor size in animal models when administered at specific dosages (10-30 μM), indicating its potential for clinical applications .
Analyse Des Réactions Chimiques
Reaction with Phenylhydrazine
Phenylacetyl isothiocyanate reacts with phenylhydrazine in different solvents to yield distinct products:
-
In acetonitrile : Forms 1,2,4-triazoline-5-thione (14) via a one-pot cyclization (yield: 52%) .
-
In dry acetone : Produces thiadiazolidine derivative (15) (37% yield) alongside triazoline 14 (71% yield) . The solvent-dependent pathway arises from acetone reacting with phenylhydrazine to form a hydrazone intermediate, which undergoes cyclocondensation with the isothiocyanate .
Mechanism :
-
Nucleophilic attack by phenylhydrazine at the thiocarbonyl carbon.
-
Formation of a thiosemicarbazide intermediate.
-
Cyclodehydration in polyphosphoric acid (PPA) to yield triazoline/thiadiazolidine .
Reaction with Thiosemicarbazide and Benzoyl Hydrazine
-
Thiosemicarbazide (2b) : Generates 1,2,4-triazoline-5-thione (5) directly .
-
Benzoyl hydrazine (2a) : Forms thiosemicarbazide (3) , which cyclizes in PPA to triazoline-5-thione (4) .
Table 1: Reaction Outcomes with Hydrazine Derivatives
Electrophilic Reactivity
The thiocarbonyl group in this compound acts as a soft electrophile, favoring nucleophilic attack by amines/hydrazines. The carbonyl group participates in subsequent cyclization steps, forming fused heterocycles .
Solvent and Substituent Influence
-
Solvent polarity : Acetonitrile promotes direct cyclization, while acetone facilitates hydrazone formation and alternate cyclization .
-
Substituent effects : Electron-withdrawing groups on aromatic carboxylic acid precursors accelerate isothiocyanate formation (Table 2) .
Table 2: Substituent Effects on Reaction Rates
| Substituent on Precursor | Reaction Time (min) | Yield (%) | Source |
|---|---|---|---|
| Electron-withdrawing (e.g., NO₂) | 20–30 | 90–95 | |
| Electron-donating (e.g., OMe) | 50–90 | 80–85 |
Propriétés
Numéro CAS |
29313-32-4 |
|---|---|
Formule moléculaire |
C9H7NOS |
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
2-phenylacetyl isothiocyanate |
InChI |
InChI=1S/C9H7NOS/c11-9(10-7-12)6-8-4-2-1-3-5-8/h1-5H,6H2 |
Clé InChI |
ZFJOLNZPELDZNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)N=C=S |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













